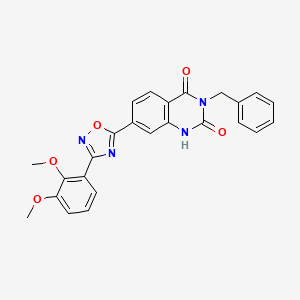

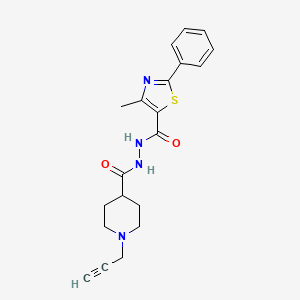

![molecular formula C20H21N3O6S2 B2816237 (Z)-methyl 4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 865173-96-2](/img/structure/B2816237.png)

(Z)-methyl 4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-2(3H)-ones are a class of organic compounds that contain a benzene ring fused to a thiazole ring . They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .

Synthesis Analysis

While the specific synthesis process for “(Z)-methyl 4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate” is not available, similar compounds have been synthesized through various methods. For instance, 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction (XRD), differential scanning calorimetry, and luminescence spectroscopy . These techniques can provide information about the structural forms of the compound .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives were synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the color differences in the fluorescence of a 2-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoic acid luminophore were found to be caused by the existence of its three structural forms .Scientific Research Applications

Crystal Engineering

Johnstone et al. (2010) explore how pressure can induce phase transitions in structures with high Z′, illustrating the potential of external conditions to modulate crystal packing and properties. This research could inform the design and optimization of materials with specific crystalline properties for applications in materials science and engineering (Johnstone et al., 2010).

Synthesis Methodologies

Tyman and Visani (1997) discuss synthetic pathways for polyunsaturated constituents of phenolic lipids, showcasing techniques that could be applicable to the synthesis or modification of complex organic molecules including sulfamoylbenzoate derivatives (Tyman & Visani, 1997).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6S2/c1-3-29-11-10-23-16-9-8-15(31(21,26)27)12-17(16)30-20(23)22-18(24)13-4-6-14(7-5-13)19(25)28-2/h4-9,12H,3,10-11H2,1-2H3,(H2,21,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPNTLCBFTYFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2816157.png)

![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2816164.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2816167.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2816170.png)

![ethyl 4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B2816171.png)

![2-(4-chlorophenoxy)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2816172.png)

![2-[(Pyridin-3-yl)methylidene]butanal](/img/structure/B2816176.png)